4'-Nitro-3'-(trifluoromethyl)acetanilide
Overview
Description
4'-Nitro-3'-(trifluoromethyl)acetanilide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the understanding of similar nitro and trifluoromethyl substituted acetanilides. For instance, the use of trifluoroacetyl protecting groups in synthesis and the electrophilic addition involving a
Scientific Research Applications
Anti-androgenic Activity
4'-Nitro-3'-(trifluoromethyl)acetanilide has been studied for its antiandrogenic effects. Research has shown that certain derivatives, including 4-nitro-3-trifluoro-methyl-alpha-hydroxy-isobutyranilide and related compounds, exhibit pronounced antiandrogenic effects. These effects were observed in experimental settings involving immature castrated male rats. The antiandrogenic activity is attributed to the presence of trifluoro-methyl- and nitro-groups in specific positions on the anilide benzene ring, as well as the presence of a hydroxyl group and a hydrogen atom in the alpha-carbon atom of the molecule's alkyl moiety (Varga et al., 1983).
Detection in Biological Material
There has been research on the detection of 4'-Nitro-3'-(trifluoromethyl)aniline, a related compound, in biological materials using techniques like TLC, GC-MS, and electron spectrophotometry. This study provided a method for isolating this compound from cadaveric hepatic tissue and biological fluids, offering insights into how this compound can be separated from endogenous biomaterials (Shormanov et al., 2016).
Photo(sensitised) Decomposition
The compound has been involved in studies related to the photodediazoniation of diazonium salts, leading to the formation of singlet and triplet phenyl cations. This process is crucial in understanding the chemoselectivity of triplet phenyl cations and their potential applications in organic synthesis (Milanesi et al., 2003).
Antibacterial Activity
Research into various biological activities of indole derivatives has indicated that the introduction of nitro and trifluoromethyl groups in the phenyl ring of acetanilides, which includes compounds similar to 4'-Nitro-3'-(trifluoromethyl)acetanilide, enhances antibacterial activity against certain bacteria like S. aureus (Joshi et al., 1979).
Catalytic Reduction Studies
Studies have been conducted on the selective reduction of 3-nitro-4-methoxy acetanilide (a similar compound) to 3-amino-4-methoxy acetanilides using metallic Cu submicroparticles. This research is significant in understanding the catalytic activities and potential applications in chemical synthesis (Feng et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJCLQINRFOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192539 | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-3'-(trifluoromethyl)acetanilide | |
CAS RN |
393-12-4 | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 393-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitro-3'-(trifluoromethyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6SO2536UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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